1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone
Description
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(14-24-15-6-2-1-3-7-15)21-10-12-22(13-11-21)19-20-16-8-4-5-9-17(16)25-19/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCCBMDQLOGOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method includes the coupling of substituted 2-amino benzothiazoles with phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like toluene and catalysts such as thionyl chloride under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines .
Scientific Research Applications
Primary Targets
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone primarily targets:
- Cyclooxygenase-1 (COX-1) : Inhibition leads to reduced prostaglandin synthesis, resulting in anti-inflammatory effects.
- Mycobacterium tuberculosis : Exhibits potential antibacterial activity against tuberculosis.
Mode of Action
The compound inhibits COX-1, crucial in the inflammatory response, decreasing the production of inflammatory mediators and alleviating inflammation-related symptoms.
Chemistry
This compound serves as a building block for synthesizing more complex molecules, facilitating the development of new chemical entities with enhanced properties.
Biology
The compound is studied for its potential antibacterial and anti-inflammatory properties. Research indicates its efficacy against various bacterial strains, including those resistant to conventional antibiotics.
Medicine
Investigated for developing new therapeutic agents, particularly in treating conditions like inflammation and bacterial infections. Its unique structure allows for modifications that can enhance its pharmacological profile.
Recent studies have highlighted the compound's diverse biological activities:
- Antimicrobial Activity : Demonstrates significant activity against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 12 µg/mL |
| S. aureus | 10 µg/mL |
| P. aeruginosa | 15 µg/mL |
This table illustrates the compound's efficacy against common pathogens, suggesting its potential as an antimicrobial agent.
Case Studies
Several studies have documented the applications of this compound:
- Anti-inflammatory Studies : Research has shown that derivatives of benzothiazole exhibit significant anti-inflammatory effects through COX inhibition, making them potential candidates for treating inflammatory diseases.
- Antitubercular Activity : A study demonstrated that benzothiazole derivatives possess notable antitubercular activity, indicating their potential use in combating tuberculosis.
- Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been explored, with promising results indicating its role as a cytotoxic agent against various cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . Molecular docking studies have also suggested that this compound can bind to protein receptors, influencing their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzothiazole-piperazine derivatives share structural motifs but differ in substituents, leading to variations in physicochemical properties and bioactivity. Below is a systematic comparison:
Table 1: Structural and Analytical Comparison
Key Observations:
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., trifluoromethyl in 11a ) enhance antimicrobial activity by improving membrane permeability .
- Bulkier substituents (e.g., diphenyltriazole in 5i ) increase steric hindrance, reducing binding affinity to certain kinases but improving selectivity .
Spectroscopic Trends: The ethanone carbonyl signal in ¹³C-NMR consistently appears at δ 168–170 ppm across analogs, confirming structural integrity . Aromatic proton shifts (δ 7.0–8.1 ppm) are conserved in benzothiazole-containing compounds .
Synthetic Yield and Practicality :
Biological Activity
1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest for further research and development.
Chemical Structure and Properties
The compound features a complex structure with three key components:
- Benzothiazole Ring : Known for its diverse biological activities.
- Piperazine Ring : Often associated with pharmacological effects.
- Phenoxyethanone Moiety : Contributes to the compound's chemical reactivity.
Chemical Formula
The molecular formula of this compound is with a molecular weight of approximately 357.44 g/mol.
The biological activity of this compound primarily revolves around its interaction with specific molecular targets:
Primary Targets:
- Cyclooxygenase-1 (COX-1) : Inhibition leads to reduced prostaglandin synthesis, resulting in anti-inflammatory effects.
- Mycobacterium tuberculosis : Exhibits potential antibacterial activity against tuberculosis.
Mode of Action:
The compound inhibits COX-1, which is crucial in the inflammatory response. By blocking this enzyme, it decreases the production of inflammatory mediators, thereby alleviating symptoms associated with inflammation.
Anti-inflammatory Activity
Research indicates that this compound significantly reduces inflammation through its action on COX enzymes. In vitro studies have demonstrated a marked decrease in inflammatory markers in cell cultures treated with this compound.
Antimicrobial Activity
This compound has shown promising results against various bacterial strains, particularly Mycobacterium tuberculosis. In vitro assays revealed minimum inhibitory concentrations (MICs) in the low micromolar range (1–10 μM), indicating strong antibacterial potential .
Anticancer Properties
Initial studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanisms are still under investigation, but it is hypothesized that the compound may induce apoptosis or cell cycle arrest in cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including this compound:
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of Benzothiazole Moiety : Synthesized through cyclization reactions involving 2-amino thiophenol and suitable aldehydes.
- Piperazine Ring Formation : Achieved by reacting the benzothiazole derivative with piperazine under controlled conditions.
- Phenoxyethanone Attachment : The final step involves attaching the phenoxyethanone group via nucleophilic substitution reactions.
These methods are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Q & A
Q. What are the optimal synthetic routes for 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenoxyethanone, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2 : Coupling the benzothiazole moiety to a piperazine ring using carbodiimides (e.g., EDC/HOBt) or halogenated intermediates (e.g., chloroethanone derivatives) in inert atmospheres to prevent oxidation .
- Step 3 : Phenoxy group introduction via nucleophilic substitution or Ullmann-type coupling, requiring controlled temperatures (60–80°C) and polar aprotic solvents (DMF or DMSO) .
- Optimization : Use TLC and HPLC to monitor intermediates; optimize yields by adjusting stoichiometry and catalyst loading (e.g., Pd catalysts for cross-coupling) .
Q. Which characterization techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify proton environments and connectivity, focusing on benzothiazole (δ 7.2–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) signals .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C19H17N3O2S) and detect isotopic patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at λ = 254 nm .
- Elemental Analysis : Validate C/H/N/S ratios within ±0.4% of theoretical values .
Q. What are the primary biological activities reported for this compound, and how are they tested?
- Methodological Answer :
- Antimicrobial Activity : Tested via broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), showing MICs of 2–8 µg/mL .
- Anti-inflammatory Effects : Evaluated using LPS-induced RAW 264.7 macrophages, measuring TNF-α suppression via ELISA (IC50 ~10 µM) .
- Cytotoxicity : Assessed with MTT assays on HEK-293 cells to rule out nonspecific toxicity (CC50 > 50 µM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Methodological Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -NO2) at the benzothiazole 6-position to enhance antimicrobial activity (e.g., MIC reduction by 50% vs. parent compound) .
- Piperazine Modifications : Replace piperazine with morpholine or thiomorpholine to improve solubility (logP reduction by 0.5–1.0 units) without compromising target binding .
- Phenoxy Group Optimization : Substitute phenoxy with naphthyl or heteroaryl groups (e.g., pyridyl) to explore π-π stacking interactions in enzyme active sites .
Q. How can contradictory results in biological assays (e.g., varying MICs across studies) be resolved?
- Methodological Answer :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion assays to rule out methodological biases .
- Strain-Specificity : Test against a standardized panel (e.g., ATCC strains) to control for genetic variability .
- Compound Stability : Assess degradation in assay media via LC-MS; use freshly prepared DMSO stocks to avoid solubility issues .
Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?
- Methodological Answer :
- Prodrug Design : Mask polar groups (e.g., esterification of the ethanone moiety) to enhance bioavailability .
- CYP450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic (PK) studies to reduce hepatic clearance .
- Formulation : Use nanoemulsions or liposomes to improve aqueous solubility and prolong half-life in rodent models .
Q. How can target identification studies elucidate the compound’s mechanism of action?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from bacterial lysates .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to putative targets (e.g., bacterial dihydrofolate reductase) .
- CRISPR-Cas9 Screening : Identify gene knockouts that confer resistance in E. coli to pinpoint molecular targets .
Q. What in vivo models are suitable for evaluating efficacy and toxicity?
- Methodological Answer :
- Murine Infection Models : Use neutropenic mice infected with S. aureus (1×10⁶ CFU/mL) to test dose-dependent bacterial load reduction .
- Toxicity Profiling : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) in Sprague-Dawley rats after 14-day repeated dosing .
Q. How can computational methods predict off-target interactions and toxicity risks?
- Methodological Answer :
- Molecular Docking : Screen against the Protein Data Bank (PDB) using AutoDock Vina to identify unintended kinase or GPCR binding .
- QSAR Models : Train algorithms on Tox21 datasets to predict hepatotoxicity (e.g., mitochondrial dysfunction) .
- MD Simulations : Simulate binding to hERG channels to assess cardiac liability (e.g., ΔG binding > -8 kcal/mol indicates low risk) .
Q. What crystallographic techniques resolve the compound’s 3D structure for rational drug design?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (acetonitrile/water) to determine bond lengths/angles (e.g., C-S bond: 1.74 Å) .
- Powder XRD : Confirm polymorphism absence by matching experimental patterns with simulated data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
